

Synthesis of 2-Ethoxy-3-methylquinolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethoxy-3-methylquinolin-4-ol

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This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for **2-Ethoxy-3-methylquinolin-4-ol**, a substituted quinolinol derivative. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 4-hydroxy-3-methyl-2(1H)-quinolone, followed by a selective O-ethylation to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

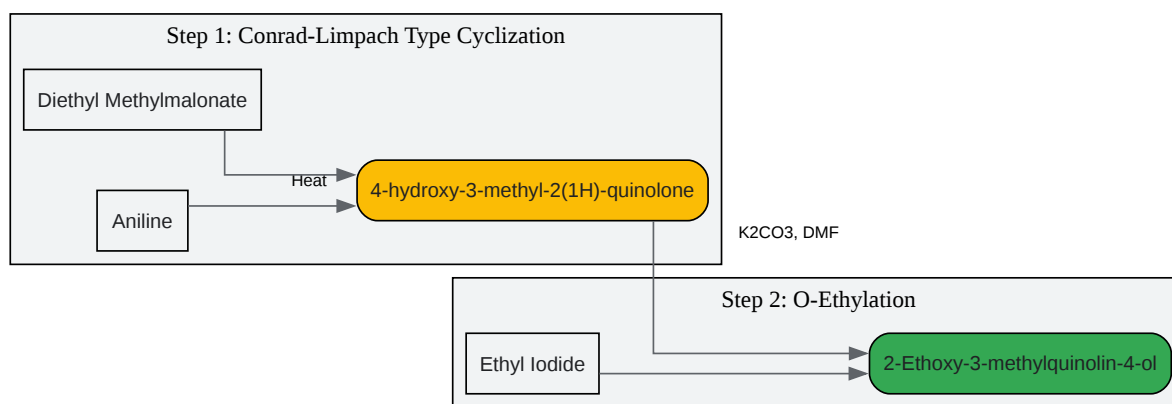
Synthesis Pathway Overview

The synthesis of **2-Ethoxy-3-methylquinolin-4-ol** can be efficiently achieved through a two-step reaction sequence. The initial step involves the synthesis of the quinolinone core via a Conrad-Limpach or a related cyclization reaction. The subsequent step introduces the ethoxy group at the 2-position through an O-alkylation reaction.

The proposed pathway is as follows:

- **Step 1: Synthesis of 4-hydroxy-3-methyl-2(1H)-quinolone (Intermediate 1)** This step employs a thermal cyclization reaction, a variant of the Conrad-Limpach synthesis, by reacting aniline with diethyl methylmalonate.
- **Step 2: Synthesis of 2-Ethoxy-3-methylquinolin-4-ol (Final Product)** This step involves the selective O-ethylation of the intermediate, 4-hydroxy-3-methyl-2(1H)-quinolone, using ethyl iodide in the presence of a base.

The overall synthetic scheme is depicted in the workflow diagram below.



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Figure 1: Proposed two-step synthesis pathway for **2-Ethoxy-3-methylquinolin-4-ol**.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-3-methyl-2(1H)-quinolone

This procedure is based on the principles of the Conrad-Limpach and Gould-Jacobs reactions, which involve the condensation of an aniline with a β -dicarbonyl compound followed by thermal cyclization.^{[1][2]}

Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and diethyl methylmalonate (1.1 eq).
- **Condensation:** Heat the reaction mixture at 140-150 °C for 2-3 hours. During this time, the initial condensation reaction occurs with the elimination of ethanol.

- **Cyclization:** Increase the temperature of the reaction mixture to approximately 250 °C and maintain for 30-60 minutes to induce thermal cyclization. The use of a high-boiling point solvent such as Dowtherm A can facilitate this step.
- **Work-up and Purification:** After cooling to room temperature, the solidified reaction mixture is triturated with a suitable solvent like ethanol or diethyl ether. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield 4-hydroxy-3-methyl-2(1H)-quinolone as a solid. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Synthesis of 2-Ethoxy-3-methylquinolin-4-ol

This procedure follows a general method for the O-alkylation of 4(1H)-quinolones.[3] The regioselectivity of the alkylation (O- vs. N-alkylation) can be influenced by the reaction conditions.[4] The use of a polar aprotic solvent like DMF and a carbonate base generally favors O-alkylation.

Experimental Procedure:

- **Reaction Setup:** To a stirred solution of 4-hydroxy-3-methyl-2(1H)-quinolone (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) at room temperature.
- **Addition of Alkylating Agent:** Stir the resulting suspension at 50 °C for 30 minutes. Then, add ethyl iodide (1.5 eq) dropwise to the reaction mixture at room temperature.
- **Reaction:** Heat the reaction mixture to 50 °C and stir for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, remove the solvent in vacuo. Resuspend the resulting residue in ethyl acetate and water, and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford **2-Ethoxy-3-methylquinolin-4-ol**.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of **2-Ethoxy-3-methylquinolin-4-ol**.

Table 1: Reagents and Reaction Conditions

Step	Reactant 1	Reactant 2	Key Reagents/Solvents	Temperature (°C)	Time (h)
1	Aniline	Diethyl methylmalonate	Dowtherm A (optional)	140-150 then 250	2-4
2	4-hydroxy-3-methyl-2(1H)-quinolone	Ethyl Iodide	K ₂ CO ₃ , DMF	50	8

Table 2: Product Characterization

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Expected Yield (%)
4-hydroxy-3-methyl-2(1H)-quinolone	C ₁₀ H ₉ NO ₂	175.18	Solid	Not specified, typically moderate to good
2-Ethoxy-3-methylquinolin-4-ol	C ₁₂ H ₁₃ NO ₂	203.24	Solid	Not specified, typically moderate to good

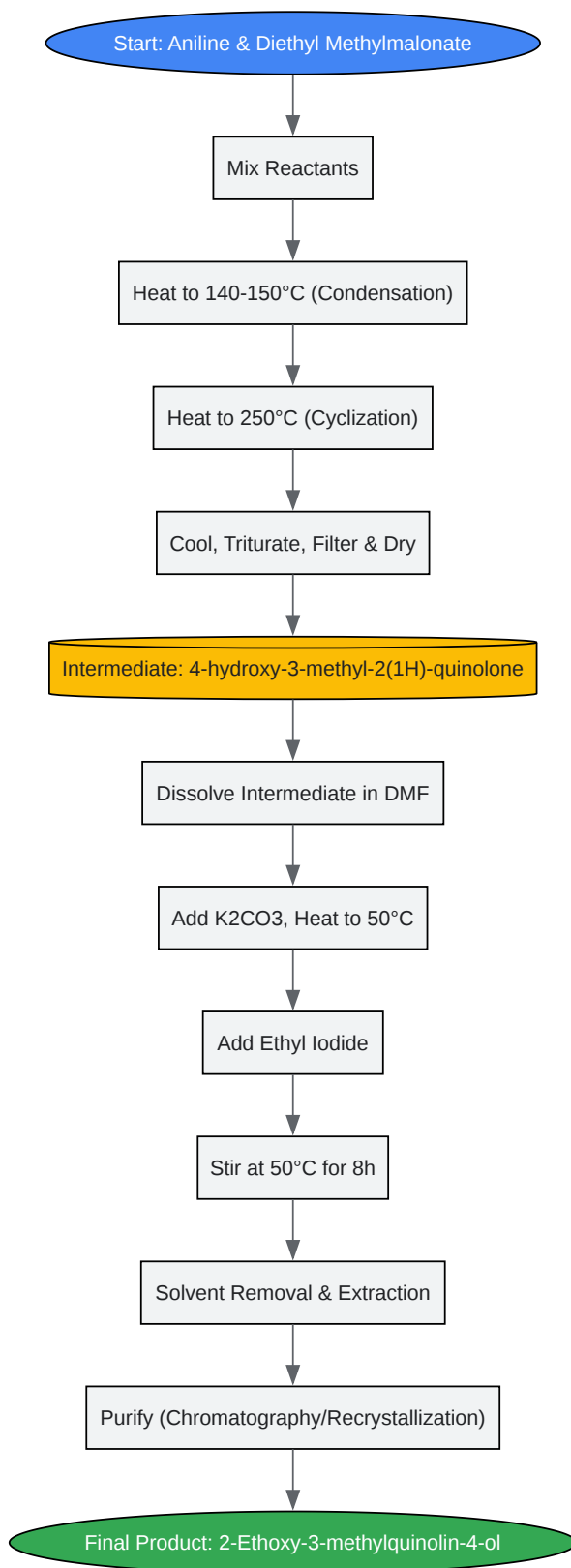
Table 3: Spectroscopic Data for 4-hydroxy-3-methyl-2(1H)-quinolone[5]

Spectroscopic Technique	Data
¹ H NMR (DMSO-d ₆ , 500 MHz)	δ 11.30 (s, 1H, NH), 7.85 (d, J=7.9 Hz, 1H), 7.41 (t, J=7.7 Hz, 1H), 7.23 (d, J=8.1 Hz, 1H), 7.12 (t, J=7.5 Hz, 1H), 1.98 (s, 3H, CH ₃)
¹³ C NMR (DMSO-d ₆ , 125 MHz)	δ 164.0, 157.4, 137.4, 129.8, 122.7, 121.2, 115.8, 115.0, 106.9, 9.6
HRESITOFMS	m/z: [M+Na] ⁺ calcd for C ₁₀ H ₉ NNaO ₂ : 198.0526; found: 198.0525
IR (ATR)	ν _{max} : 3268, 3186, 2958, 2927, 1595, 1486, 1387, 1354, 1243, 1026, 772, 761, 692, 664 cm ⁻¹
UV (MeOH)	λ _{max} nm (ε): 312 (2300), 226 (12000)

Note: Spectroscopic data for the final product, **2-Ethoxy-3-methylquinolin-4-ol**, is not readily available in the searched literature and would need to be determined experimentally upon synthesis.

Logical Relationships and Workflow

The logical flow of the experimental process, from starting materials to the final product, is illustrated in the following diagram. This workflow highlights the key transformations and the progression of the synthesis.



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Figure 2: Detailed experimental workflow for the synthesis of **2-Ethoxy-3-methylquinolin-4-ol**.

In conclusion, the synthesis of **2-Ethoxy-3-methylquinolin-4-ol** is presented as a robust two-step process. While the provided protocols are based on established methodologies for similar compounds, optimization of reaction conditions may be necessary to achieve optimal yields and purity for this specific target molecule. The characterization data for the intermediate, 4-hydroxy-3-methyl-2(1H)-quinolone, provides a reliable reference for monitoring the progress of the first step of the synthesis.

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